1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride
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Overview
Description
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride is a chemical compound with the CAS Number: 2413901-19-4 . It has a molecular weight of 147.65 .
Synthesis Analysis
The synthesis of this compound involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H14ClN. The InChI key for this compound is CDFIZIGJMMPNHX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Intramolecular Kulinkovich Cyclopropanation Reactions : A study by Kim, Sung, and Cha (2003) detailed the intramolecular Kulinkovich cyclopropanation reactions of carboxylic esters with olefins, leading to the formation of bicyclo[3.1.0]hexan-1-ol and trans-2-Benzyl-1-Methylcyclopropan-1-ol, among other compounds. This reaction showcases the synthetic utility of bicyclic compounds in organic synthesis (Kim, Sung, & Cha, 2003).
Nucleophile Ring Opening and Fragmentation : Grob and Krasnobajew (1964) investigated the nucleophile ring opening and fragmentation reactions of 1-Aza-bicyclo[2.2.0]hexan, highlighting the compound's thermal instability and high reactivity, which precluded its isolation. Their findings contribute to the understanding of the reactivity patterns of bicyclic amines (Grob & Krasnobajew, 1964).
Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions : Research by Rigotti and Bach (2022) on the formation of bicyclo[2.2.1]hexanes through visible light-driven intramolecular crossed [2 + 2] photocycloadditions of styrene derivatives emphasizes the innovative approaches to constructing bicyclic structures with potential applications in medicinal chemistry (Rigotti & Bach, 2022).
Medicinal Chemistry and Bioactivity
- Antidepressant Biochemical Profile : A study on the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, by Muth et al. (1986), revealed a neurochemical profile predictive of antidepressant activity. This research demonstrates the potential therapeutic applications of bicyclic compounds in treating depression (Muth et al., 1986).
Bioremediation and Environmental Studies
- Bioremediation of Contaminated Soil : Manonmani (2011) explored the bioremediation of hexachlorocyclohexane-contaminated soil, providing insights into the environmental applications of bicyclic compounds. This study highlights the role of such compounds in addressing environmental pollution and promoting sustainable practices (Manonmani, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds, suggesting they interact with biological targets .
Mode of Action
The exact mode of action of 1-Bicyclo[21The compound is part of the bicyclo[211]hexane family, which is known to play an increasingly important role in bio-active compounds . The interaction with its targets likely involves the unique structural properties of the bicyclo[2.1.1]hexane moiety .
properties
IUPAC Name |
1-bicyclo[2.1.1]hexanylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-5-7-2-1-6(3-7)4-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMWLCLBIMYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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